
2-Methylpropyl 3-(trichlorostannyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylpropyl 3-(trichlorostannyl)propanoate is an organotin compound with a unique structure that combines an ester functional group with a trichlorostannyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpropyl 3-(trichlorostannyl)propanoate typically involves the esterification of 3-(trichlorostannyl)propanoic acid with 2-methylpropanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methylpropyl 3-(trichlorostannyl)propanoate can undergo various chemical reactions, including:
Substitution Reactions: The trichlorostannyl group can be substituted with other nucleophiles, leading to the formation of new organotin compounds.
Oxidation and Reduction: The ester group can be oxidized to form carboxylic acids or reduced to form alcohols.
Hydrolysis: The ester bond can be hydrolyzed in the presence of acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used to facilitate hydrolysis.
Major Products
Substitution Reactions: New organotin compounds with different functional groups.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Hydrolysis: Carboxylic acid and alcohol.
Scientific Research Applications
2-Methylpropyl 3-(trichlorostannyl)propanoate has several scientific research applications:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for bioactive organotin compounds.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Methylpropyl 3-(trichlorostannyl)propanoate involves its interaction with nucleophiles and electrophiles. The trichlorostannyl group can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The ester group can undergo hydrolysis, oxidation, or reduction, leading to various products depending on the reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(trichlorostannyl)propanoate: Similar structure but with a methyl ester group instead of a 2-methylpropyl group.
Ethyl 3-(trichlorostannyl)propanoate: Similar structure but with an ethyl ester group.
Propyl 3-(trichlorostannyl)propanoate: Similar structure but with a propyl ester group.
Uniqueness
2-Methylpropyl 3-(trichlorostannyl)propanoate is unique due to the presence of the 2-methylpropyl group, which can influence its reactivity and interactions with other molecules. This structural variation can lead to differences in physical properties, such as solubility and boiling point, compared to its analogs.
Properties
CAS No. |
183174-49-4 |
|---|---|
Molecular Formula |
C7H13Cl3O2Sn |
Molecular Weight |
354.2 g/mol |
IUPAC Name |
2-methylpropyl 3-trichlorostannylpropanoate |
InChI |
InChI=1S/C7H13O2.3ClH.Sn/c1-4-7(8)9-5-6(2)3;;;;/h6H,1,4-5H2,2-3H3;3*1H;/q;;;;+3/p-3 |
InChI Key |
TUGZIGCFWXGVFS-UHFFFAOYSA-K |
Canonical SMILES |
CC(C)COC(=O)CC[Sn](Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


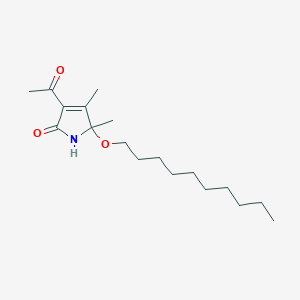
![2-Oxaspiro[4.6]undec-6-en-1-ol](/img/structure/B14265245.png)

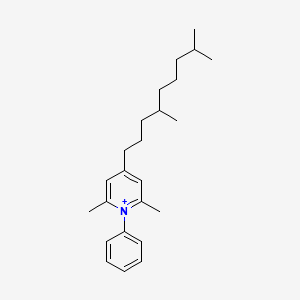
![N-[2-(2-Methoxyphenyl)-1-phenylethyl]acetamide](/img/structure/B14265276.png)
![Heptanal, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (5S)-](/img/structure/B14265280.png)
![4-[4-(Ethenyloxy)butoxy]benzoic acid](/img/structure/B14265284.png)
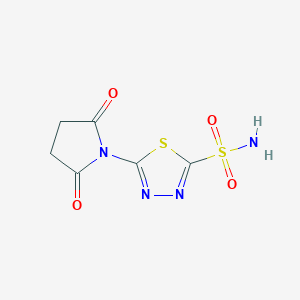

![2-[(3,5-Di-tert-butyl-4-hydroxyphenyl)sulfanyl]acetamide](/img/structure/B14265302.png)
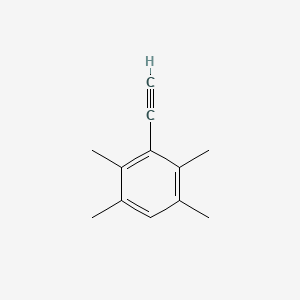
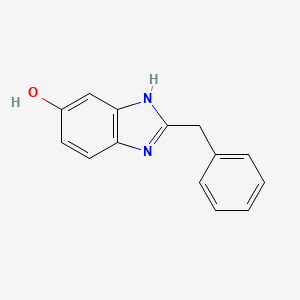

![4-{[3-(4-Amino-3-methylphenyl)propyl]amino}butan-1-OL](/img/structure/B14265336.png)
